molecular formula C15H17F3N2O3 B2718865 ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1909326-82-4

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B2718865
CAS No.: 1909326-82-4
M. Wt: 330.307
InChI Key: YGMJFXSPOBCMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate belongs to the dihydropyrazole class, characterized by a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) and functionalized substituents. Key structural features include:

  • A 5-methoxy-5-methyl group on the dihydropyrazole ring, which enhances steric bulk and influences electronic properties.
  • A 3-(trifluoromethyl)phenyl substituent at position 1, contributing electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-4-23-13(21)12-9-14(2,22-3)20(19-12)11-7-5-6-10(8-11)15(16,17)18/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJFXSPOBCMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multistep reactionsIndustrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate. Pyrazoles have been shown to exhibit cytotoxic effects against various human cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in colorectal carcinoma cells, showcasing their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Analgesic Effects

Studies have reported analgesic activities associated with pyrazole compounds. The structural features of this compound may contribute to its efficacy in pain management .

Insecticides

This compound belongs to a class of compounds that can act as insecticides. Its mechanism involves blocking GABA-regulated chloride channels in insects, leading to paralysis and death. This property is particularly valuable in developing environmentally friendly pest control agents .

Herbicides

The compound's structural characteristics may also provide herbicidal activity. Research into related pyrazole compounds has shown promising results in inhibiting weed growth while being less harmful to crops .

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymers. Its unique functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound can be used in formulating coatings and adhesives. Its incorporation into formulations can improve performance characteristics such as adhesion strength and weather resistance.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Evaluated cytotoxic effects on colorectal carcinoma cellsInduced apoptosis; potential for cancer therapy
Research on Anti-inflammatory Properties Investigated anti-inflammatory effects of pyrazolesInhibition of inflammatory pathways; therapeutic potential
Insecticide Efficacy Study Tested GABA channel blockade in insectsEffective insecticide; environmentally friendly pest control

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to the modulation of biological pathways. This compound can inhibit enzymes or receptors involved in inflammatory and neurodegenerative processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent positions and functional groups significantly alter properties such as melting points, solubility, and hydrogen-bonding capacity.

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Melting Point (K) Source
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate C₁₅H₁₇F₃N₂O₃ 5-ethoxy, 1-(2-CF₃-phenyl) Ethoxy, ethyl carboxylate Not reported
5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole C₁₀H₉F₃N₂O 5-hydroxy, 3-phenyl, 5-CF₃ Hydroxy, CF₃ 415–416
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate C₁₃H₁₃FN₂O₃ 5-(3-F-4-MeO-phenyl), unsaturated pyrazole Fluoro, methoxy, ethyl carboxylate Not reported

Key Observations:

  • Hydrogen Bonding: The hydroxy group in 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole enables N–H⋯O and O–H⋯N interactions, leading to higher melting points (415–416 K) and stabilized crystal packing . In contrast, the ethoxy/methoxy and ethyl carboxylate groups in the target compound and its analogs likely reduce intermolecular hydrogen bonding, favoring lower melting points and enhanced solubility.
  • Trifluoromethyl Position: The 3-(trifluoromethyl)phenyl group in the target compound (meta position) versus the 2-(trifluoromethyl)phenyl in the ethoxy analog (ortho position) alters steric and electronic effects.
  • Ring Saturation: The dihydropyrazole ring in the target compound and its analogs introduces conformational flexibility compared to fully unsaturated pyrazoles (e.g., Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ), which may influence metabolic stability and bioavailability .

Structural and Electronic Comparisons

  • Methoxy vs. Ethoxy Groups: The 5-methoxy group in the target compound versus the 5-ethoxy group in the analog affects steric bulk and lipophilicity. Ethoxy groups may confer greater metabolic resistance due to reduced oxidation susceptibility.
  • Carboxylate vs. Hydroxy Groups: The ethyl carboxylate in the target compound improves solubility in polar solvents compared to the hydroxy group in ’s compound, which may favor crystalline packing .

Biological Activity

Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory effects, analgesic activity, and its interaction with various biological targets.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and can influence biological activity by improving binding affinity to target proteins.

Anti-inflammatory Activity

Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-2 Inhibition (%)IC50 (μM)Selectivity Index
Compound A72%0.05>100
Ethyl Pyrazole66%0.07>80
Compound B60%0.09>90

Studies indicate that the presence of the trifluoromethyl group significantly enhances the anti-inflammatory profile of these compounds .

Analgesic Effects

In vivo studies have demonstrated that certain pyrazole derivatives possess analgesic properties comparable to standard analgesics like ibuprofen. The mechanism is believed to involve the inhibition of pain pathways mediated by COX enzymes and other inflammatory mediators.

Case Study: Analgesic Activity Assessment
A study conducted on rat models using carrageenan-induced paw edema showed that this compound exhibited a dose-dependent reduction in inflammation and pain perception. The compound demonstrated an inhibition percentage of approximately 50% at a dose of 100 mg/kg, indicating promising analgesic potential.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • COX Enzymes : Inhibition of COX-1 and COX-2 reduces prostaglandin synthesis, leading to decreased inflammation and pain.
  • Inflammatory Mediators : The compound may also modulate the release of cytokines and chemokines involved in inflammatory responses.
  • Cellular Signaling Pathways : Further research is needed to elucidate its effects on signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and pain signaling.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. Studies indicate no significant acute toxicity in animal models at doses below 2000 mg/kg .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation of α,β-diketones or enaminones with hydrazine derivatives. For example, hydrazine hydrate in ethanol under reflux (4–8 hours) is a common method, as seen in analogous dihydropyrazole syntheses . Key steps include:

  • Refluxing trifluoromethyl-substituted diketones with hydrazine hydrate in ethanol.
  • Monitoring reaction progress via TLC.
  • Isolation by precipitation (water addition) and purification via recrystallization (ethanol or ethyl acetate) .

Q. How is X-ray crystallography used to confirm the molecular structure and conformation of this compound?

Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For example:

  • The dihydropyrazole ring adopts a planar conformation with buckling at the methylene carbon.
  • Substituents (e.g., trifluoromethyl, methoxy) influence torsion angles (e.g., phenyl ring alignment at ~14.7°) .
  • Hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes crystal packing, forming helical chains in monoclinic unit cells .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirms regiochemistry via splitting patterns (e.g., pyrazole protons at δ 5–7 ppm).
  • FT-IR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H ~3300 cm⁻¹).
  • LC-MS/MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reaction pathways and intermediate stability?

Trifluoromethyl groups stabilize intermediates via inductive effects but can alter reaction outcomes. For instance:

  • Electron-withdrawing substituents favor dihydropyrazole formation over pyrazoles due to hindered dehydration .
  • Computational studies (DFT) predict charge distribution and transition states, explaining unexpected intermediates .

Q. What strategies resolve contradictions in reaction yields or by-product formation during synthesis?

  • Condition Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) or temperature to suppress side reactions.
  • By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted diketones or hydrazine adducts) .
  • Mechanistic Studies : Isotopic labeling (²H/¹³C) tracks proton transfer steps in cyclocondensation .

Q. How can computational methods validate molecular conformation and reactivity?

  • Molecular Dynamics (MD) : Simulates solvent effects on crystal packing.
  • Density Functional Theory (DFT) : Predicts IR/NMR spectra and compares with experimental data to confirm regiochemistry .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) observed in X-ray studies .

Q. What are the challenges in isolating and purifying this compound, and how are they addressed?

  • Low Solubility : Use polar aprotic solvents (e.g., DMF) for recrystallization.
  • Hydrolytic Sensitivity : Avoid aqueous workup for acid-labile intermediates; employ silica gel chromatography with ethyl acetate/hexane gradients .
  • By-Product Removal : Sequential washing (e.g., NaHCO₃ for acidic impurities) .

Q. How do hydrogen-bonding interactions impact the compound’s stability and crystallinity?

  • N–H⋯O and O–H⋯N bonds form extended networks, enhancing thermal stability (TGA/DSC data).
  • Hydrogen-bonding motifs (e.g., helical chains) correlate with melting points (415–416 K in ethanol-recrystallized samples) .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis while maintaining yield?

  • Kinetic Profiling : Identify rate-limiting steps (e.g., cyclization vs. dehydration) via in-situ IR .
  • Solvent Selection : Ethanol balances cost and efficiency; DMF improves solubility for large-scale reactions .

Q. How are regiochemical ambiguities in pyrazole derivatives resolved?

  • NOE NMR : Determines spatial proximity of substituents.
  • X-ray Diffraction : Unambiguously assigns positions of methoxy and trifluoromethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.